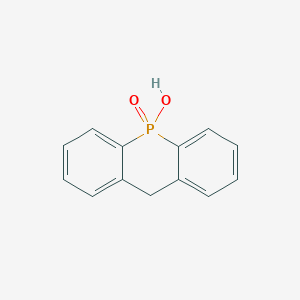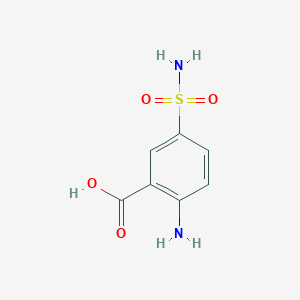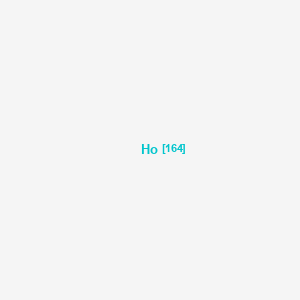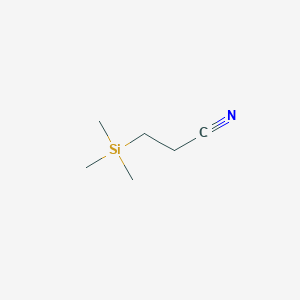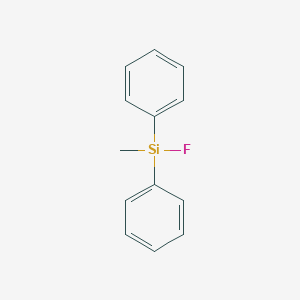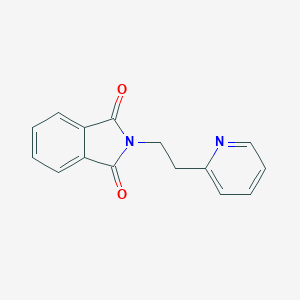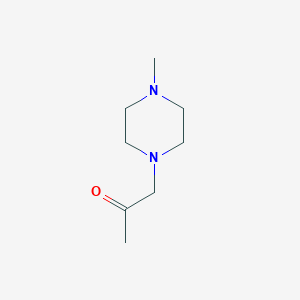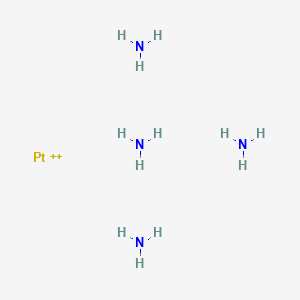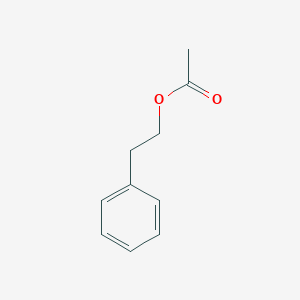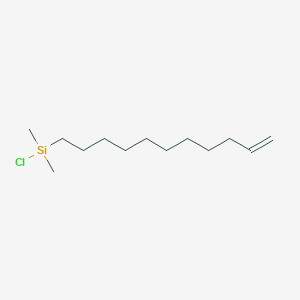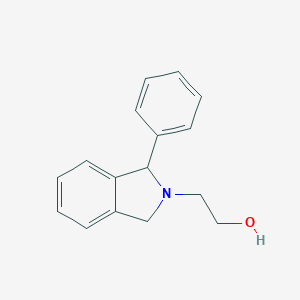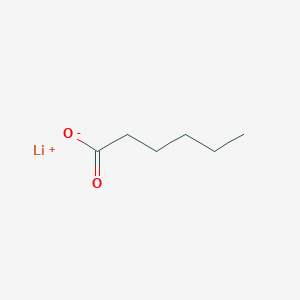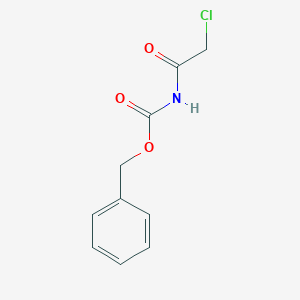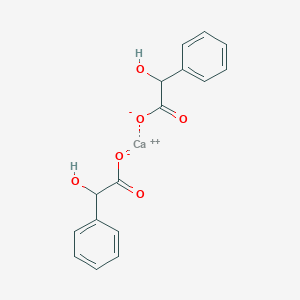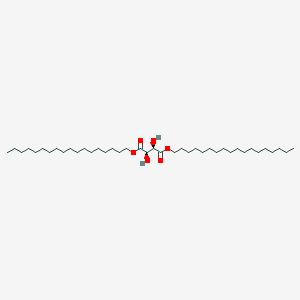
dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate, also known as DOD, is a synthetic compound that has been widely used in scientific research. It is a derivative of tartaric acid and is commonly used as a chiral auxiliary in asymmetric synthesis. DOD has also been found to have potential biological activities, making it a promising compound for further investigation.
Mecanismo De Acción
The mechanism of action of dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate is not fully understood. However, it is believed to act as a chiral template in asymmetric synthesis, facilitating the formation of chiral products. In addition, dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate may interact with biological molecules, leading to its potential biological activities.
Efectos Bioquímicos Y Fisiológicos
Dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate has been found to have potential biological activities, including anticancer, antiviral, and antibacterial activities. It has also been investigated for its potential use in drug delivery systems. However, further research is needed to fully understand the biochemical and physiological effects of dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate in lab experiments is its effectiveness as a chiral auxiliary in asymmetric synthesis. It is also relatively easy to synthesize and purify. However, one limitation is that dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate is not readily available commercially and must be synthesized in the lab.
Direcciones Futuras
There are several future directions for research on dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate. One area of interest is its potential use as a drug delivery system. dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate has been found to be effective in encapsulating drugs and delivering them to target cells. Another area of interest is its potential use as an anticancer agent. dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate has been found to have cytotoxic effects on cancer cells and may be a promising candidate for further investigation. Additionally, further research is needed to fully understand the mechanism of action and potential biological activities of dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate.
Métodos De Síntesis
The synthesis of dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate involves the reaction of octadecylamine with tartaric acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate.
Aplicaciones Científicas De Investigación
Dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate has been widely used in scientific research as a chiral auxiliary in asymmetric synthesis. It has been found to be effective in the synthesis of a variety of chiral compounds, including amino acids, alcohols, and epoxides. dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate has also been investigated for its potential biological activities, including anticancer, antiviral, and antibacterial activities.
Propiedades
Número CAS |
17977-66-1 |
|---|---|
Nombre del producto |
dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate |
Fórmula molecular |
C40H78O6 |
Peso molecular |
655 g/mol |
Nombre IUPAC |
dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C40H78O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45-39(43)37(41)38(42)40(44)46-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,41-42H,3-36H2,1-2H3/t37-,38-/m1/s1 |
Clave InChI |
RYGCHSSZXHQCEJ-XPSQVAKYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCCCCCCCC)O)O |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCCCC)O)O |
Otros números CAS |
17977-66-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



